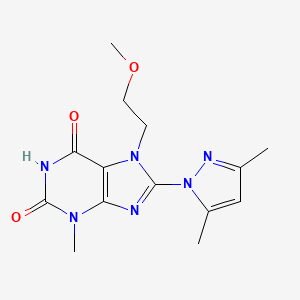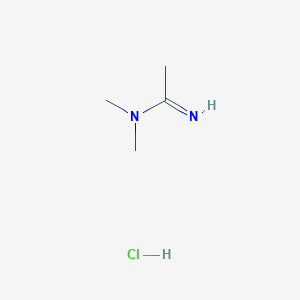
N-benzyl-2-chloro-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-chloro-N-ethylacetamide: is an organic compound with the molecular formula C11H14ClNO. It is a derivative of acetamide and contains a benzyl group, a chlorine atom, and an ethyl group attached to the nitrogen atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reaction of Benzylamine with Chloroacetyl Chloride:
Benzylamine reacts with chloroacetyl chloride to form 2-chloro-N-benzylacetamide.
The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0°C to room temperature.
The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate.
Industrial Production Methods:
On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure.
Purification is achieved through recrystallization or column chromatography to obtain the desired compound with high purity.
Types of Reactions:
Oxidation:
This compound can undergo oxidation to form corresponding carboxylic acids or amides.
Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction:
Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of N-benzyl-2-ethylacetamide.
Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution:
Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common nucleophiles include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Alkoxides, amines, polar aprotic solvents.
Major Products Formed:
Carboxylic acids, amides, and various substituted derivatives.
Chemistry:
This compound is used as an intermediate in the synthesis of more complex organic molecules.
It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology:
The compound is utilized in the study of enzyme inhibitors and receptor binding assays.
It helps in understanding the interaction between small molecules and biological targets.
Medicine:
This compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Research is ongoing to evaluate its efficacy in treating various diseases.
Industry:
The compound is employed in the manufacturing of dyes, pigments, and other industrial chemicals.
It is also used in the development of new materials with specific properties.
Molecular Targets and Pathways Involved:
This compound interacts with specific enzymes and receptors in biological systems.
The exact mechanism of action depends on the target molecule and the biological pathway involved.
Research is ongoing to elucidate the detailed molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
N-benzylacetamide: Lacks the chlorine atom present in N-benzyl-2-chloro-N-ethylacetamide.
2-chloro-N-ethylacetamide: Lacks the benzyl group present in this compound.
N-benzyl-2-ethylacetamide: Lacks the chlorine atom present in this compound.
Uniqueness:
The presence of both the benzyl group and the chlorine atom in this compound gives it unique chemical and biological properties compared to its similar compounds.
Eigenschaften
IUPAC Name |
N-benzyl-2-chloro-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUGAFLNLROZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

![N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2846616.png)
![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2846618.png)


![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)
![(3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2846627.png)



